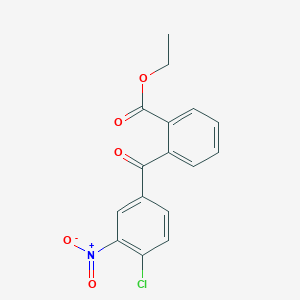

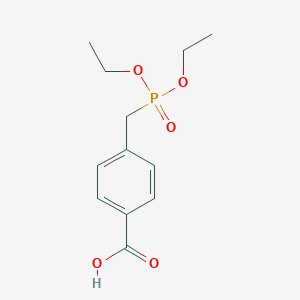

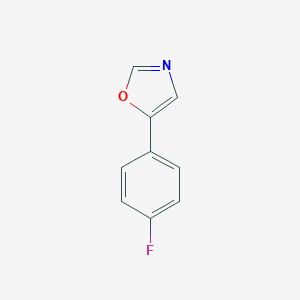

![molecular formula C12H9NO3 B142428 3'-硝基-[1,1'-联苯]-3-醇 CAS No. 136539-67-8](/img/structure/B142428.png)

3'-硝基-[1,1'-联苯]-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3’-Nitro-[1,1’-biphenyl]-3-ol” is a chemical compound with the molecular formula C12H9NO2 . It has a molecular weight of 199.21 . The compound is solid at room temperature .

Synthesis Analysis

While specific synthesis methods for “3’-Nitro-[1,1’-biphenyl]-3-ol” were not found, similar compounds have been synthesized via Suzuki-Miyaura cross-coupling reactions . This involves a palladium-catalyzed reaction between an organoborane and a halide or triflate under basic conditions .Molecular Structure Analysis

The InChI code for “3’-Nitro-[1,1’-biphenyl]-3-ol” is 1S/C12H9NO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“3’-Nitro-[1,1’-biphenyl]-3-ol” is a solid at room temperature . It has a molecular weight of 199.21 . More specific physical and chemical properties were not found.科学研究应用

Synthetic Organic Chemistry

Biphenyl compounds, such as “3’-Nitro-[1,1’-biphenyl]-3-ol”, are fundamental backbones in synthetic organic chemistry . They are involved in several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

Biological and Medicinal Applications

Biphenyl structures play a crucial role in Active Pharmaceutical Ingredients (APIs) . A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

Antibacterial Agents

Biphenyl and dibenzofuran derivatives, including “3’-Nitro-[1,1’-biphenyl]-3-ol”, have shown potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . They can provide novel structures of antibacterial drugs chemically different from currently known antibiotics and broaden prospects for the development of effective antibiotics against antibiotic-resistant bacteria .

Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) . They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .

Liquid Crystals

Biphenyl derivatives serve as building blocks for basic liquid crystals . They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .

Agriculture

Biphenyl derivatives are used to produce an extensive range of products for agriculture . They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .

安全和危害

作用机制

Target of Action

The compound belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .

Mode of Action

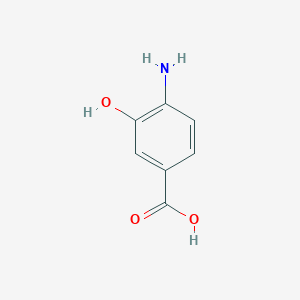

It’s known that nitroaromatic compounds, such as 3’-nitro-[1,1’-biphenyl]-3-ol, can undergo various chemical reactions . For instance, the nitro group can be reduced to an amino group, which can further react with other compounds .

Biochemical Pathways

It’s known that nitroaromatic compounds can be metabolized by bacteria through various pathways . For example, the pathways for 2,4-dinitrotoluene and nitrobenzene offer fine illustrations of how the ability to assimilate new carbon sources evolves in bacteria .

Result of Action

Nitroaromatic compounds are generally known for their potential toxicity and mutagenicity .

Action Environment

It’s known that environmental conditions can significantly affect the behavior and reactivity of nitroaromatic compounds .

属性

IUPAC Name |

3-(3-nitrophenyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJTYKRGWYTCCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577838 |

Source

|

| Record name | 3'-Nitro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Nitro-[1,1'-biphenyl]-3-ol | |

CAS RN |

136539-67-8 |

Source

|

| Record name | 3'-Nitro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

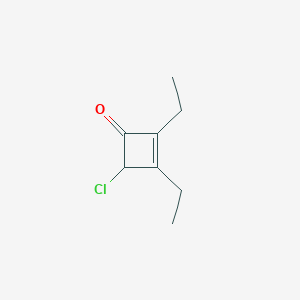

![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)](/img/structure/B142365.png)